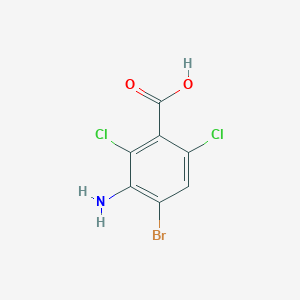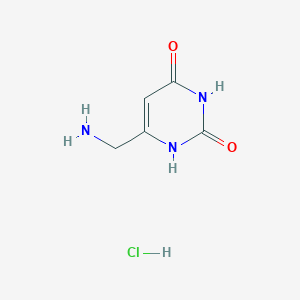
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-11-7 . It has a molecular weight of 248.71 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride”, often involves organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 248.71 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound serves as a versatile scaffold in drug discovery due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological activity .
Study of Environmental Stressors on Plant Growth
Researchers have utilized this compound to investigate the impact of environmental stressors on plant growth and development. It helps in understanding how plants adapt to changing environmental conditions and manage stress.
Oxidative Stress Research
The compound is used in studies related to oxidative stress on cells. It aids in elucidating the cellular mechanisms that counteract or repair the damage caused by oxidative stress.
Mechanistic Studies in Pharmacology
It plays a role in studying the mechanisms of drug action. By understanding how drugs interact with biological systems, researchers can design more effective and targeted therapies.
Anticancer Research
Pyrrolidine derivatives, including this compound, have been synthesized and evaluated for their anticancer potential. Studies focus on understanding their mechanism of action and effectiveness against various cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRFCRTPWRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



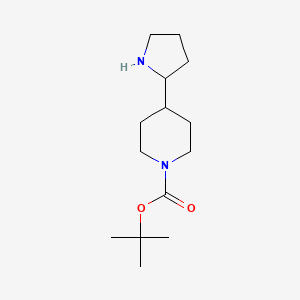


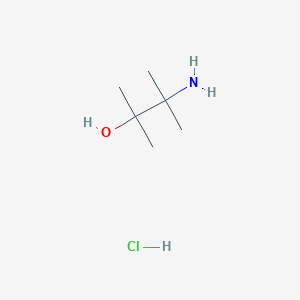
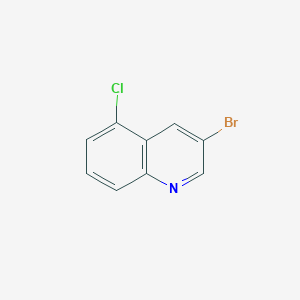
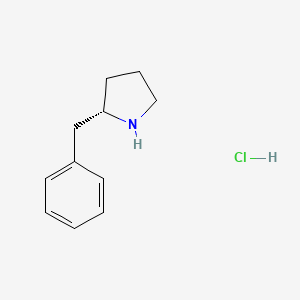
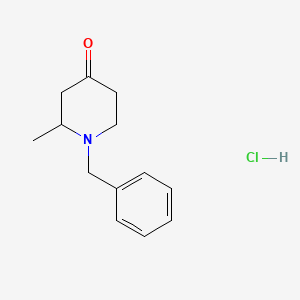
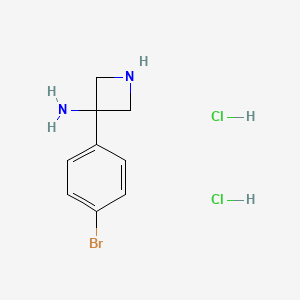
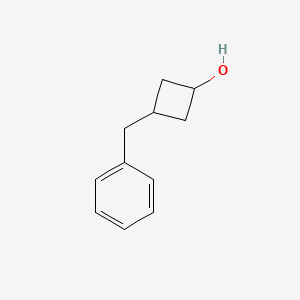
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)
